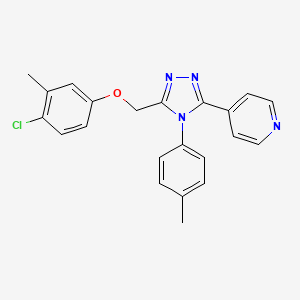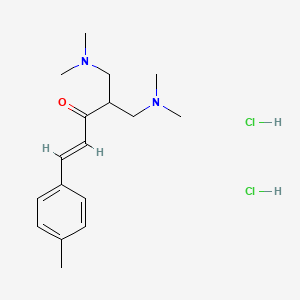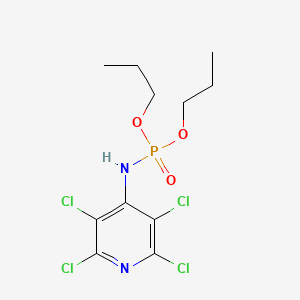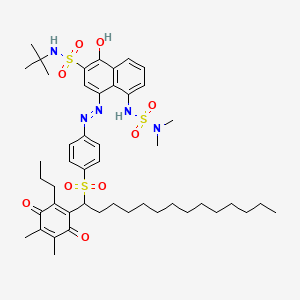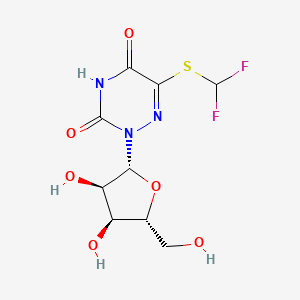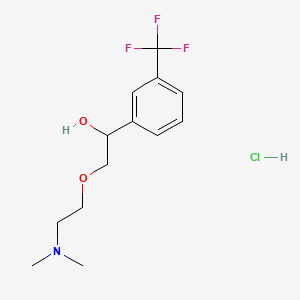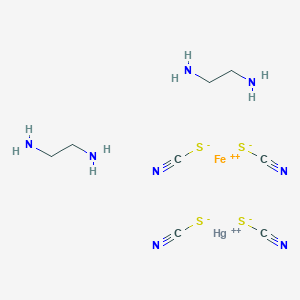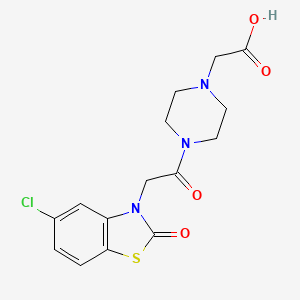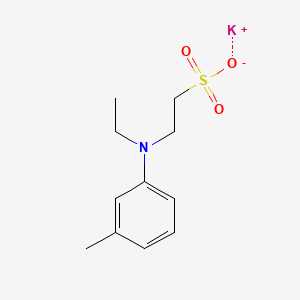
Naminidil, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naminidil, (S)-, also known as BMS 234303-01, is a potassium channel opener with the molecular formula C15H19N5 and a molecular weight of 269.3449 g/mol . It has been studied for its potential use as a topical treatment for androgenetic alopecia, although research in this area has been discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .
Chemical Reactions Analysis
Types of Reactions
Naminidil undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Scientific Research Applications
Naminidil has been studied for various scientific research applications, including:
Mechanism of Action
Naminidil exerts its effects by opening potassium channels, specifically targeting the ABCC8 (SUR1)/KCNJ11 (KIR6.2) and ABCC9 (SUR2)/KCNJ11 (KIR6.2) channels . This action leads to the hyperpolarization of cell membranes and subsequent physiological effects. The molecular targets and pathways involved include the ATP-sensitive potassium channels, which play a crucial role in regulating cellular excitability and ion transport .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naminidil include other potassium channel openers such as:
Minoxidil: Another potassium channel opener used for the treatment of hair loss.
Diazoxide: Used to treat hypoglycemia by opening potassium channels.
Nicorandil: Used as a vasodilator in the treatment of angina.
Uniqueness
Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .
Properties
CAS No. |
220641-14-5 |
|---|---|
Molecular Formula |
C15H19N5 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1 |
InChI Key |
PGYDRGZVXVVZQC-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



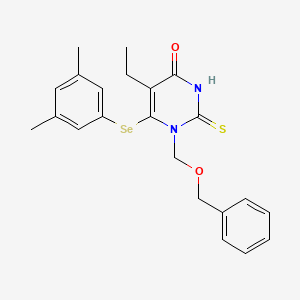
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
